4-Nitro-1-naphthyl isothiocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6N2O2S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-isothiocyanato-4-nitronaphthalene |
InChI |
InChI=1S/C11H6N2O2S/c14-13(15)11-6-5-10(12-7-16)8-3-1-2-4-9(8)11/h1-6H |
InChI Key |
DJCILCDODWNHPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 4 Nitro 1 Naphthyl Isothiocyanate and Its Analogues
Classical and Contemporary Approaches to Isothiocyanate Synthesis
The preparation of isothiocyanates has traditionally relied on a few key methods, which have been refined over time to improve efficiency, safety, and substrate scope.
Synthesis via Dithiocarbamate (B8719985) Salts and Desulfurization Reagents
A prevalent and versatile method for synthesizing isothiocyanates involves the formation of dithiocarbamate salts as intermediates. nih.gov This process typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine, to generate the dithiocarbamate salt in situ. acs.org This salt is then subjected to decomposition using a desulfurizing agent to yield the final isothiocyanate product. nih.govacs.org
A variety of desulfurization reagents have been employed for this transformation. Historically, reagents like phosgene, phosphorus oxychloride, and heavy metal salts were used, but their toxicity and the harsh reaction conditions required have led to the development of milder and more environmentally friendly alternatives. acs.org Modern desulfurization agents include:
Tosyl Chloride: This reagent facilitates the decomposition of in situ generated dithiocarbamate salts under mild conditions, producing alkyl and aryl isothiocyanates in moderate to excellent yields. acs.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), Boc₂O effectively converts dithiocarbamates to isothiocyanates. A key advantage of this method is that the byproducts are mostly volatile, simplifying the workup procedure. cbijournal.comkiku.dk
Iodine: Molecular iodine, in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, serves as a non-toxic and inexpensive reagent for the desulfurization of dithiocarbamate salts, leading to good to excellent yields in short reaction times. cbijournal.com
Tetrapropylammonium Tribromide (TPATB): This mild and non-toxic reagent is effective for the decomposition of dithiocarbamate salts in a water/ethyl acetate biphasic system, offering high yields and environmental acceptability. researchgate.netscispace.com
Hydrogen Peroxide and Sodium Persulfate: These have been identified as effective and safer alternatives for the synthesis of non-chiral and chiral isothiocyanates, respectively. nih.gov
The choice of desulfurizing agent often depends on the specific substrate and desired reaction conditions. The general mechanism involves the formation of the dithiocarbamate salt, which is then decomposed by the chosen reagent to form the isothiocyanate. nih.gov
Application of Thiophosgene (B130339) and Its Alternatives in Naphthyl Isothiocyanate Synthesis
Thiophosgene has long been a standard reagent for the synthesis of isothiocyanates from primary amines. nih.govresearchgate.net The reaction is typically carried out in the presence of a base and can even be conducted in aqueous media, as thiophosgene is relatively insensitive to water in the cold. cbijournal.com Despite its effectiveness, the high toxicity of thiophosgene has prompted a search for safer alternatives. nih.govacs.org
Triphosgene , a solid and therefore safer to handle substitute for the highly volatile phosgene, has been successfully used as a dehydrosulfurization agent in the preparation of isothiocyanates, particularly those bearing electron-withdrawing groups. cbijournal.com While still toxic, it is considered a safer option than thiophosgene. nih.gov Other alternatives to thiophosgene include di-(2-pyridyl) thionocarbamate, 1,1'-thiocarbonyldiimidazole, and 1,1'-thiocarbonyldi-2-(1H)-pyridone. nih.gov However, these reagents are often not commercially readily available or can be expensive. chemrxiv.org
For the synthesis of N-vinyl isothiocyanates, a metal-free cascade reaction of NH-1,2,3-triazoles with thiophosgene has been developed. rsc.org This method provides a novel route to access complex N-alkenyl isothiocyanates. rsc.org
Novel Catalytic and Reaction Condition Advancements
Recent research has focused on developing more efficient and sustainable methods for isothiocyanate synthesis through the use of novel catalysts and reaction conditions.
Ferrous Sulfate Catalysis in Isothiocyanate Formation
Iron catalysts, being inexpensive and environmentally friendly, have emerged as promising agents in organic synthesis. A facile and versatile method for synthesizing isothiocyanates from their corresponding amines has been established using an iron catalyst under mild conditions. figshare.com This reaction proceeds through the formation of a thiocarbamate salt intermediate. figshare.com Both aromatic and aliphatic amines can be converted to their respective isothiocyanates in moderate to high yields. figshare.com Specifically, iron(III) chloride has been shown to be an effective Lewis acid catalyst for the regioselective thiocyanation of activated arenes. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained significant attention for its ability to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of isothiocyanates.
One microwave-assisted method involves the thionation of isocyanides using Lawesson's reagent, which is catalyzed by an amine base like triethylamine. tandfonline.comtandfonline.com This approach offers a general, practical, and highly efficient protocol for preparing a broad range of functionalized isothiocyanates. tandfonline.comresearchgate.net Compared to conventional heating, microwave-assisted synthesis leads to higher yields in significantly shorter reaction times. tandfonline.comresearchgate.net
Another microwave-assisted protocol utilizes a "one-pot", two-step procedure starting from primary amines. nih.gov In this method, dithiocarbamates are formed in situ and then treated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent. nih.gov This technique has been used to synthesize a diverse range of aliphatic and aromatic isothiocyanates with good to very good yields. nih.gov
Targeted Synthesis of Naphthyl Isothiocyanate Derivatives from Specific Precursors
The synthesis of specific naphthyl isothiocyanate derivatives often requires tailored approaches starting from particular precursors. For instance, 1-Naphthyl isothiocyanate can be produced from the reaction of 1-naphthylthiourea with chlorobenzene. wikipedia.org
The synthesis of the precursor 4-nitro-1-naphthylamine (B40213) is a key step for obtaining 4-nitro-1-naphthyl isothiocyanate. This can be achieved by the nitration of α-naphthylamine or its derivatives. orgsyn.org A common laboratory preparation involves the reaction of α-nitronaphthalene with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide. orgsyn.orgchemicalbook.com The resulting 4-nitro-1-naphthylamine can then be converted to the desired isothiocyanate using the methods described previously, such as reaction with thiophosgene or through the dithiocarbamate route.
The following table provides an overview of various synthetic methods for isothiocyanates, highlighting the reagents, substrates, and general outcomes.
| Method | Reagents | Substrate | Product | Key Features | Reference |
| Dithiocarbamate Decomposition | Primary Amine, CS₂, Desulfurizing Agent (e.g., Tosyl Chloride, Boc₂O, Iodine, TPATB) | Primary Amines | Alkyl/Aryl Isothiocyanates | Versatile, milder alternatives to classic methods available. | nih.govacs.orgcbijournal.com |
| Thiophosgene Reaction | Primary Amine, Thiophosgene, Base | Primary Amines | Alkyl/Aryl Isothiocyanates | Classical and effective, but reagent is highly toxic. | nih.govcbijournal.com |
| Triphosgene Reaction | Primary Amine, Triphosgene | Primary Amines (especially with electron-withdrawing groups) | Aryl Isothiocyanates | Safer alternative to thiophosgene. | cbijournal.com |
| Ferrous Sulfate Catalysis | Primary Amine, CS₂, Iron Catalyst | Primary Amines | Alkyl/Aryl Isothiocyanates | Inexpensive and environmentally friendly catalyst. | figshare.com |
| Microwave-Assisted (Lawesson's) | Isocyanide, Lawesson's Reagent, Amine Base | Isocyanides | Isothiocyanates | Rapid, high yields. | tandfonline.comtandfonline.com |
| Microwave-Assisted (DMT/NMM/TsO⁻) | Primary Amine, CS₂, DMT/NMM/TsO⁻ | Primary Amines | Alkyl/Aryl Isothiocyanates | "One-pot" procedure, diverse substrate scope. | nih.gov |
| From Specific Precursors | 1-Naphthylthiourea, Chlorobenzene | 1-Naphthylthiourea | 1-Naphthyl Isothiocyanate | Targeted synthesis of a specific analogue. | wikipedia.org |
Structure Activity Relationship Sar Studies of 4 Nitro 1 Naphthyl Isothiocyanate and Its Analogues
Positional Isomerism and Substituent Effects on Biological Activity
The placement of substituents, particularly the highly influential nitro group, on the naphthyl ring system is a critical determinant of the biological activity of 4-nitro-1-naphthyl isothiocyanate. While direct studies on the positional isomers of this specific compound are limited in the available literature, the principles of positional isomerism can be inferred from related structures, such as nitro-substituted chalcones.
In a study on nitro-containing chalcones, the position of the nitro group was shown to be crucial for their anti-inflammatory and vasorelaxant activities. nih.gov For instance, chalcones with a nitro group at the ortho position of either aromatic ring demonstrated the highest anti-inflammatory activity. nih.gov Conversely, a chalcone (B49325) lacking a nitro group and one with a nitro group in the para position of the B ring exhibited the most potent vasorelaxant effects. nih.gov This suggests that the spatial arrangement of the electron-withdrawing nitro group in relation to the rest of the molecule dictates its interaction with biological targets.
Applying this concept to this compound, it can be hypothesized that shifting the nitro group to other positions on the naphthalene (B1677914) nucleus (e.g., 5-nitro-1-naphthyl isothiocyanate, 8-nitro-1-naphthyl isothiocyanate) would significantly alter the molecule's electronic distribution and steric profile, thereby impacting its biological activity. The precise effects would depend on the specific biological target and the nature of the interaction.
Table 1: Effect of Nitro Group Position on the Biological Activity of Chalcone Analogues nih.gov
| Compound | Position of Nitro Group | Anti-inflammatory Activity (% Inhibition) | Vasorelaxant Activity (Emax %) |
| Chalcone 1 | None | 31.75 ± 1.49 | 81.16 ± 7.55 |
| Chalcone 2 | Ortho (Ring A) | 71.17 ± 1.66 | - |
| Chalcone 5 | Ortho (Ring B) | 80.77 ± 2.82 | - |
| Chalcone 7 | Para (Ring B) | 30.09 ± 0.67 | 81.94 ± 2.50 |
| Chalcone 9 | Ortho (Both Rings) | 61.08 ± 2.06 | - |
Data extracted from a study on nitro-containing chalcones, illustrating the principle of positional isomerism.
Impact of Electron-Donating and Electron-Withdrawing Groups on the Naphthyl Scaffold
The electronic properties of substituents on the naphthyl ring of isothiocyanates play a pivotal role in their reactivity and, consequently, their biological activity. The isothiocyanate group itself is electrophilic, and its reactivity can be modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic system.
The nitro group (-NO2) in this compound is a potent EWG. EWGs decrease electron density in the molecule, which can enhance its electrophilicity and susceptibility to nucleophilic attack. nih.gov This increased reactivity can be crucial for the mechanism of action of many ITCs, which often involves covalent modification of proteins.
Conversely, the introduction of EDGs, such as alkoxy (-OR) or amino (-NH2) groups, would increase the electron density on the naphthyl ring. This could potentially decrease the electrophilicity of the isothiocyanate group, leading to a different biological activity profile. For instance, in a study of para-substituted benzaldehydes, stronger electron-donating groups were found to promote hydrogenolysis, while stronger electron-withdrawing groups favored hydrogenation. nih.gov While this is a different reaction, it illustrates the profound impact of substituent electronic effects on reaction pathways.
In the context of this compound, replacing the nitro group with an EDG or adding EDGs at other positions would likely modulate its biological activity. The precise outcome would depend on whether the activity is dependent on the electrophilicity of the ITC group or other interactions with the biological target.
Conformational Preferences and Their Correlation with Biological Responses
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological macromolecules such as enzymes and receptors. For a molecule like this compound, the relative orientation of the isothiocyanate group with respect to the planar naphthalene ring system can influence its ability to fit into a specific binding site.
For a comprehensive understanding, computational modeling studies would be invaluable to predict the low-energy conformations of this compound and its analogues. These predicted conformations could then be correlated with their observed biological activities to establish a more detailed SAR.
Comparative SAR with Other Naphthyl and Nitro-Containing Isothiocyanates
To understand the unique SAR of this compound, it is useful to compare it with other naphthyl isothiocyanates and isothiocyanates containing a nitro group.
Naphthyl Isothiocyanates: Alpha-naphthyl isothiocyanate (1-NITC) has been studied for its ability to inhibit P-glycoprotein and multidrug resistance-associated protein 1, suggesting its potential as a chemosensitizing agent. nih.gov The presence of the nitro group in the 4-position of 1-NITC would significantly alter its electronic properties, likely leading to a different spectrum of activity. A study on Keap1-Nrf2 protein-protein interaction inhibitors found that a naphthalene scaffold with specific substitutions led to potent inhibition. nih.gov This highlights the importance of the substitution pattern on the naphthyl ring.
Nitro-Containing Isothiocyanates: The biological activities of various nitro-aromatic compounds have been investigated, with the nitro group often playing a key role in their mechanism of action. nih.gov For instance, 4-nitrophenyl isothiocyanate has been used in the synthesis of various heterocyclic compounds with potential biological activities. sigmaaldrich.com Comparing the activity of this compound with 4-nitrophenyl isothiocyanate would help to elucidate the contribution of the extended aromatic system of the naphthalene ring.
A study on various isothiocyanates as H2S-releasing agents found that a 3-pyridyl-isothiocyanate was a promising cardioprotective agent. nih.gov This study included a naphthalene derivative and compounds with electron-withdrawing and -donating groups, providing a basis for comparing the H2S releasing ability of this compound. nih.gov
Table 2: Comparative Biological Activities of Various Isothiocyanates
| Isothiocyanate | Key Structural Feature | Observed Biological Activity/Property | Reference |
| This compound | Naphthyl ring with a nitro group | (Hypothetical based on SAR principles) | - |
| 1-Naphthyl isothiocyanate (1-NITC) | Naphthyl ring | Inhibition of P-glycoprotein and MRP1 | nih.gov |
| 4-Nitrophenyl isothiocyanate | Phenyl ring with a nitro group | Synthetic precursor for bioactive molecules | sigmaaldrich.com |
| 3-Pyridyl-isothiocyanate | Pyridyl ring | H2S-releasing agent, cardioprotective | nih.gov |
| Substituted Naphthalene Analogue (12d) | Naphthalene scaffold | Potent inhibitor of Keap1-Nrf2 PPI | nih.gov |
Preclinical Investigations into the Biological and Pharmacological Activities of 4 Nitro 1 Naphthyl Isothiocyanate and Analogues
In Vitro Cytotoxicity and Antiproliferative Mechanisms
The cytotoxic and antiproliferative properties of isothiocyanates and nitro-containing aromatic compounds have been a key area of cancer research. These studies highlight the potential of this chemical class to inhibit the growth of various cancer cells.
Analogues of 4-Nitro-1-naphthyl isothiocyanate have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. For instance, the dinitro-naphthyl analogue, (1E,3E)-1,4-bis(1-naphthyl)-2,3-dinitro-1,3-butadiene (Naph-DNB) , has shown potent growth-inhibiting activity in both human and murine cell lines. nih.gov The sensitivity to Naph-DNB varied, with leukemia (P388, Jurkat), ovarian carcinoma (A2780, PA-1), and osteosarcoma (Saos-2) cell lines showing the highest sensitivity. nih.gov In contrast, non-small cell lung cancer (A549), breast cancer (MDA-MB-231), gastric cancer (HGC-27), and colon carcinoma (HCT-8) cell lines were found to be less sensitive. nih.gov The IC₅₀ values for cell growth inhibition by Naph-DNB were in the micromolar range, varying from 2.0 µM to 14.3 µM. nih.gov
Similarly, another analogue, methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate (1-Naph-NMCB) , also exhibited significant antiproliferative activity at micromolar concentrations, particularly against the MDA-MB-231 breast cancer cell line. researchgate.net Studies on various carbazole (B46965) analogues, which share aromatic structural similarities, also revealed cytotoxic effects. For example, 2-nitrocarbazole was effective against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values of 7 µM and 11.6 µM, respectively, while showing no interference with the growth of the normal MCF-10A cell line. researchgate.net
Nitroimidazole compounds have also been evaluated for their antitumor activities. N-alkyl nitroimidazoles showed greater activity against breast cancer (MDA-MB-231) than lung cancer (A549). openmedicinalchemistryjournal.com Specifically, N-methyl-nitroimidazole and N-ethyl-nitroimidazole demonstrated the highest cytotoxic activity among the tested compounds. openmedicinalchemistryjournal.com
Interactive Table 1: In Vitro Antiproliferative Activity of Selected Analogues
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Naph-DNB | P388 | Murine Leukemia | 2.0 ± 0.2 | nih.gov |
| Naph-DNB | Jurkat | Human Leukemia | 2.5 ± 0.3 | nih.gov |
| Naph-DNB | A2780 | Human Ovarian Carcinoma | 3.1 ± 0.4 | nih.gov |
| Naph-DNB | PA-1 | Human Ovarian Carcinoma | 4.5 ± 0.6 | nih.gov |
| Naph-DNB | Saos-2 | Human Osteosarcoma | 5.2 ± 0.7 | nih.gov |
| Naph-DNB | A549 | Human Lung Carcinoma | 14.3 ± 2.3 | nih.gov |
| Naph-DNB | MDA-MB-231 | Human Breast Cancer | 12.5 ± 1.8 | nih.gov |
| Naph-DNB | HGC-27 | Human Gastric Cancer | 10.8 ± 1.5 | nih.gov |
| Naph-DNB | HCT-8 | Human Colon Carcinoma | 11.2 ± 1.6 | nih.gov |
| 2-nitrocarbazole | MCF-7 | Human Breast Cancer | 7.0 ± 1.0 | researchgate.net |
| 2-nitrocarbazole | MDA-MB-231 | Human Breast Cancer | 11.6 ± 0.8 | researchgate.net |
The antiproliferative effects of these compounds are linked to their ability to engage cellular targets and disrupt key signaling pathways. Naph-DNB, for example, was found to induce the formation of interstrand cross-links (ISCLs) in DNA and upregulate the p53 oncosuppressor protein, ultimately leading to apoptosis. nih.gov The induction of apoptosis by Naph-DNB was confirmed by the staining of segmented nuclei and TUNEL analysis, which also suggested that the compound could arrest cells in the G₀/G₁ phase of the cell cycle. nih.gov
Isothiocyanates such as phenethyl isothiocyanate (PEITC) , benzyl isothiocyanate (BITC) , and sulforaphane (B1684495) (SFN) have been shown to suppress tumor invasion and metastasis by targeting the expression of matrix metalloproteinase-9 (MMP-9). nih.gov Their mechanism involves the inhibition of the AP-1 and NF-κB transcription factors. nih.gov This inhibition is achieved by blocking the phosphorylation of Focal Adhesion Kinase (FAK), which in turn suppresses the downstream ERK1/2 and Akt signaling pathways. nih.gov The relative potency for inhibiting MMP-9 activity and cancer cell migration was found to be PEITC > BITC > SFN. nih.gov
Furthermore, the anticancer properties of some carbazole analogues have been linked to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. researchgate.net For instance, 2-nitrocarbazole was shown to disrupt tubulin organization, similar to the action of vinblastine. researchgate.net
Antimicrobial Potential and Spectrum of Activity
Isothiocyanates and nitro-aromatic compounds have been investigated for their ability to combat various pathogens, demonstrating a broad spectrum of antimicrobial activity.
Isothiocyanates (ITCs) are well-known for their antimicrobial properties against a wide range of human pathogens, including those with antibiotic-resistant phenotypes. researchgate.netnih.govnih.gov The antimicrobial activity of ITCs has been documented against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, β-Phenylethyl isothiocyanate showed antimicrobial activity against food-borne pathogens such as Vibrio parahaemolyticus, Staphylococcus aureus, and Bacillus cereus. researchgate.net Sulforaphane, another well-studied isothiocyanate, is potently bactericidal against Helicobacter pylori, including antibiotic-resistant strains. nih.gov
The mechanism of action for ITCs often involves the disruption of cellular membrane integrity. nih.gov For instance, PEITC has been observed to affect the cellular membrane of E. coli, P. aeruginosa, and S. aureus. nih.gov
Nitro-containing compounds have also shown significant antimicrobial potential. researchgate.net A study on mono-halogenated nitro-compounds revealed anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 62.5 µg/mL. researchgate.net Certain nitro-compounds also exhibited activity against Candida species, with MIC values between 7.8 and 31.25 µg/mL. researchgate.net The antifungal action was associated with damage to the fungal cell wall, leading to the release of intracellular material. researchgate.net
A series of synthesized carbamothioyl-furan-2-carboxamide derivatives, including nitro-substituted compounds, were evaluated for their antimicrobial activity. nih.gov Carboxamide derivatives with a 2,4-dinitrophenyl group showed significant inhibition against various bacterial and fungal strains, with MICs ranging from 150.7 to 295 µg/mL. nih.gov
Interactive Table 2: Antimicrobial Activity of Selected Analogues
| Compound/Class | Pathogen | Type | Activity | Source |
|---|---|---|---|---|
| β-Phenylethyl isothiocyanate | Vibrio parahaemolyticus | Bacterium | Inhibitory | researchgate.net |
| β-Phenylethyl isothiocyanate | Staphylococcus aureus | Bacterium | Inhibitory | researchgate.net |
| β-Phenylethyl isothiocyanate | Bacillus cereus | Bacterium | Inhibitory | researchgate.net |
| Sulforaphane | Helicobacter pylori | Bacterium | Bactericidal | nih.gov |
| Mono-halogenated nitro-compounds | Staphylococcus spp. | Bacterium | MIC: 15.6–62.5 µg/mL | researchgate.net |
| Nitro-compounds (4c, 4d) | Candida spp. | Fungus | MIC: 7.8–31.25 µg/mL | researchgate.net |
| 2,4-dinitrophenyl carboxamides | Various Bacteria & Fungi | Bacteria/Fungi | MIC: 150.7–295 µg/mL | nih.gov |
Enzyme Modulatory Activities
The ability of isothiocyanates to modulate the activity of specific enzymes is a critical aspect of their pharmacological profile. This is particularly evident in their potent inhibition of urease.
Isothiocyanates, including sulforaphane, are effective inhibitors of urease, an enzyme whose high activity is implicated in human and animal health issues, as well as in agriculture. nih.govmdpi.com Urease produced by Helicobacter pylori generates ammonia, which neutralizes gastric acid and promotes inflammation, contributing to gastric cancer. nih.govnih.gov
Sulforaphane has been shown to inactivate urease from both jack bean and H. pylori. nih.gov The mechanism of inhibition involves the reaction of the isothiocyanate group with cysteine residues in the enzyme. nih.gov The inactivation of urease by these compounds is an irreversible process. nih.gov The potency of urease inactivation varies among different isothiocyanates, with benzoyl-isothiocyanate showing very high potency. nih.gov
The inhibition of urease is not limited to isothiocyanates. Other compounds, such as the bicyclic monoterpene Camphene , have also demonstrated a competitive mode of urease inhibition. mdpi.com Furthermore, 1,4-Benzoquinone has been shown to irreversibly inactivate urease by covalently binding to a key cysteine residue (αCys322) on the mobile flap that regulates substrate access to the active site. rsc.org
While the prompt mentions transglutaminase, specific studies detailing the inhibition of transglutaminase by this compound or its close analogues were not prominent in the reviewed literature. The primary focus of enzyme modulation for this class of compounds appears to be on enzymes like urease.
Modulation of Xenobiotic-Metabolizing Enzymes
Isothiocyanates are well-documented modulators of xenobiotic-metabolizing enzymes, which play a crucial role in the detoxification and metabolic activation of foreign compounds. nih.gov These enzymes are broadly categorized into Phase I and Phase II enzymes.
Cytochrome P450 (CYP) Enzymes:
Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. scbt.com Studies on arylalkyl isothiocyanates have demonstrated their ability to inhibit the metabolic activation of carcinogens by suppressing CYP enzymes. nih.gov For instance, α-naphthyl isothiocyanate (ANIT), an analogue of this compound, has been shown to modulate hepatic CYP enzymes. In a study on rats, feeding with ANIT resulted in the induction of CYP1A1. researchgate.net Conversely, the level of CYP1A2, an enzyme involved in the metabolic activation of certain pro-carcinogens, was decreased by ANIT treatment. researchgate.net Research on other arylalkyl isothiocyanates, such as phenethyl isothiocyanate (PEITC), has shown varied effects on different CYP isoforms, with some being inhibited and others induced, highlighting a complex interaction profile. nih.gov The inhibitory effects of various isothiocyanates on the metabolism of the tobacco-specific nitrosamine (B1359907) NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) have been well-documented, with the potency of inhibition varying based on the specific chemical structure of the isothiocyanate. nih.gov These findings suggest that this compound likely also interacts with and modulates the activity of various CYP isoforms, which could have significant implications for its toxicological and potential chemopreventive properties.
UDP-Glucuronosyltransferase (UGT):
UDP-glucuronosyltransferases are key Phase II enzymes that conjugate xenobiotics with glucuronic acid, facilitating their excretion. sigmaaldrich.com Studies on ANIT have demonstrated its ability to enhance the activity of UGTs. In rats pretreated with a combination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) and ANIT, the UDPGT activity towards 4-nitrophenol (B140041) was enhanced compared to treatment with either compound alone. researchgate.net This suggests a potential dual-action mechanism where the compound can reduce metabolic activation via CYP inhibition while enhancing detoxification through UGT induction. researchgate.net The ability of arbutin (B1665170) to upregulate Ugt1a1 has been shown to alleviate ANIT-induced cholestasis, further highlighting the importance of UGTs in the detoxification of compounds like ANIT and its analogues. nih.gov
Glutathione (B108866) S-Transferase (GST):
Glutathione S-Transferases represent another critical family of Phase II enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of xenobiotics. nih.gov Isothiocyanates are known to be substrates for and inducers of GSTs. nih.gov The interaction of ANIT with glutathione has been studied, revealing that ANIT can deplete hepatocytes of GSH through a reversible conjugation process, forming an S-(N-naphthyl-thiocarbamoyl)-L-glutathione conjugate. researchgate.net This interaction is implicated in the toxicity of ANIT. researchgate.net Furthermore, various isothiocyanates have been shown to induce GST activity, which is a key mechanism of their anticarcinogenic effects. nih.gov For example, arylalkyl isothiocyanates have been observed to slightly increase rat liver GST activity. nih.gov
Quinone Reductase (QR):
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase, is a Phase II enzyme that protects against quinone-induced oxidative stress. nih.gov The induction of quinone reductase is a hallmark of the chemopreventive activity of many isothiocyanates. nih.gov Studies on arylalkyl isothiocyanates have shown that they can significantly increase the activity of rat liver NAD(P)H:quinone oxidoreductase, with phenethyl isothiocyanate (PEITC) being a particularly effective inducer. nih.gov This induction contributes to the detoxification of carcinogenic compounds. nih.gov
| Enzyme Family | Specific Enzyme(s) | Observed Effect of Analogues (e.g., ANIT, PEITC) | Potential Implication for this compound |
|---|---|---|---|
| Cytochrome P450 (Phase I) | CYP1A1 | Induction by ANIT researchgate.net | Modulation of pro-carcinogen metabolism |
| CYP1A2 | Decreased levels with ANIT treatment researchgate.net | ||
| UDP-Glucuronosyltransferase (Phase II) | UGT (general), Ugt1a1 | Enhanced activity towards 4-nitrophenol with ANIT researchgate.net; Upregulation by arbutin alleviates ANIT toxicity nih.gov | Enhanced detoxification of xenobiotics |
| Glutathione S-Transferase (Phase II) | GST | Reversible conjugation with ANIT, leading to GSH depletion researchgate.net; Slight induction by arylalkyl isothiocyanates nih.gov | Detoxification and potential for cellular toxicity |
| Quinone Reductase (Phase II) | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Induction by arylalkyl isothiocyanates nih.govnih.gov | Protection against oxidative stress |
Antioxidant Properties and Redox Homeostasis Regulation
Isothiocyanates, as a class, are known to influence redox homeostasis, often through the induction of antioxidant enzymes as discussed in the previous section. nih.govnih.gov The regulation of redox homeostasis is a delicate balance between the production of ROS and the capacity of the antioxidant defense systems. sigmaaldrich.com Phytochemicals, including isothiocyanates, can act as pro-oxidants at certain concentrations, causing a modest increase in intracellular ROS, which in turn can trigger adaptive responses and the upregulation of antioxidant defenses. tandfonline.com This hormetic effect is a key aspect of their biological activity.
| Compound Class/Analogue | Observed Antioxidant-Related Activity | Potential Relevance to this compound |
|---|---|---|
| Nitro-aromatic compounds | Some derivatives show good free radical scavenging activity. nih.gov | The nitro group may contribute to antioxidant potential. |
| Amidinoquinoxaline nitrones with a nitro group | Less active in inhibiting lipid peroxidation compared to analogues with electron-donating groups. chemicalbook.com | The overall structure will determine the net antioxidant effect. |
| Isothiocyanates (general) | Induce antioxidant enzymes (e.g., NQO1, GST), influencing redox homeostasis. nih.govnih.gov | Likely to modulate cellular redox status through enzyme induction. |
Anthelmintic and Antiparasitic Activities
A significant finding in the literature is the documented anthelmintic activity of an analogue of this compound. Specifically, 4-isothiocyanato-4'-nitrodiphenyl ether has been identified as an anthelmintic drug for veterinary use. chemicalbook.comnih.gov A novel and efficient synthesis protocol for this compound has been developed, highlighting its importance in this therapeutic area. nih.govnih.gov Clinical trials involving another closely related analogue, 4-isothiocyanato-4'-nitrodiphenylamine , have demonstrated high efficacy in treating hookworm infections in humans with minimal side effects. nih.gov
The broader class of isothiocyanates has shown promise in combating various parasites. nih.govmdpi.com Studies have reported the antiparasitic activities of isothiocyanates against a range of organisms. The mechanism of action is often attributed to the reactivity of the isothiocyanate group (-N=C=S) with biological macromolecules in the parasite. The structural features of isothiocyanates, such as the nature of the aromatic or aliphatic side chain, significantly influence their antimicrobial and antiparasitic potency. researchgate.net For instance, in a study of various isothiocyanates against oral pathogens, indolyl and aromatic isothiocyanates were generally more potent than aliphatic ones. researchgate.net
| Compound | Observed Activity | Supporting Evidence |
|---|---|---|
| 4-Isothiocyanato-4'-nitrodiphenyl ether | Identified as an anthelmintic drug for veterinary use. chemicalbook.comnih.gov | Synthesis protocols developed for its production as an anthelmintic. nih.govnih.gov |
| 4-Isothiocyanato-4'-nitrodiphenylamine | Highly effective in treating human hookworm infections in clinical trials. nih.gov | Showed almost 100% reduction in fecal egg counts. nih.gov |
| Isothiocyanates (general) | Exhibit broad-spectrum antiparasitic and antimicrobial activities. nih.govmdpi.com | Activity is structure-dependent, with aromatic isothiocyanates often showing higher potency. researchgate.net |
Molecular Mechanisms of Action and Target Identification
Receptor Binding and Ligand Affinity
Research specifically detailing the receptor binding profile and ligand affinity of 4-Nitro-1-naphthyl isothiocyanate is not extensively available in current scientific literature. The interaction of this compound with specific protein targets is often inferred from studies of related isothiocyanates and naphthyl derivatives. The reactivity of the isothiocyanate group (-N=C=S) is a key determinant of its interactions, readily forming covalent bonds with nucleophilic residues such as cysteine and lysine (B10760008) on proteins, which can lead to the modulation of their function.
Currently, there is no direct scientific evidence to suggest that this compound specifically binds to or has a significant affinity for cannabinoid receptors (CB1 or CB2). While a wide array of structurally diverse compounds, including synthetic cannabinoids, are known to interact with these receptors, the chemical structure of this compound does not align with the typical pharmacophores required for potent cannabinoid receptor agonism or antagonism. scielo.br The primary mechanism of action for many isothiocyanates involves covalent modification of target proteins rather than classical receptor-ligand binding. mdpi.com
Nucleic Acid Interactions and DNA Binding Modes
The interaction of this compound with nucleic acids is an area of interest due to the planar aromatic naphthyl group and the reactive isothiocyanate moiety. While direct studies on this specific compound are limited, research on related naphthyl isocyanates provides significant insights into potential DNA binding mechanisms.
Studies on DNA lesions produced by aromatic isocyanates, including those with a naphthyl group, suggest that these molecules can interact with DNA through multiple modes. scielo.brnih.gov The bulky and planar naphthyl group has the potential to engage in stacking interactions within the DNA helix, a characteristic feature of intercalating agents. scielo.brnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription.
Alternatively, the adducts formed by the reaction of the isothiocyanate group with DNA bases can orient the naphthyl group in a way that it resides in either the major or minor groove of the DNA. scielo.brnih.gov Research has shown that DNA adducts with a naphthyl group can adopt dual conformations, balancing the energetic favorability of stacking interactions with the hydrogen bonding of base pairing. scielo.brnih.gov The orientation of the naphthyl group can also be influenced by the presence of other molecules that bind to the minor groove, suggesting a dynamic interaction with the DNA structure. scielo.brnih.gov
Table 1: Potential DNA Interaction Modes of Naphthyl-Containing Compounds
| Interaction Mode | Description | Potential Consequence |
| Intercalation | The planar naphthyl ring inserts between DNA base pairs. | Can disrupt DNA replication and transcription. |
| Groove Binding | The naphthyl group resides in the major or minor groove of DNA. | May interfere with protein-DNA interactions. |
| Covalent Adduct Formation | The isothiocyanate group reacts with DNA bases to form a stable adduct. | Can lead to mutations if not repaired. |
This table is based on findings from studies on related naphthyl isocyanates and general principles of DNA-ligand interactions.
Signaling Pathway Modulation and Cellular Response Pathways (e.g., Nrf2, JNK)
Isothiocyanates are known potent inducers of the Keap1-Nrf2 signaling pathway. nih.govrsc.orgnih.gov The transcription factor Nrf2 is a master regulator of the antioxidant response, and under normal conditions, it is kept inactive by binding to Keap1. nih.govnih.gov Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. nih.gov Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. nih.govresearchgate.net
The JNK (c-Jun N-terminal kinase) pathway, a component of the MAP kinase signaling cascade, is involved in cellular responses to stress, including inflammation and apoptosis. Some isothiocyanates have been shown to induce the JNK pathway, which can contribute to their pro-apoptotic effects in cancer cells.
Bioactivation Processes of Nitroaromatic Moieties in Biological Systems
The presence of a nitroaromatic moiety in this compound suggests that it can undergo bioactivation through the reduction of the nitro group. This is a well-established metabolic pathway for many nitroaromatic compounds. scielo.brmdpi.comnih.govnih.govresearchgate.net
The bioactivation of a nitroaromatic compound is a multi-step process involving a six-electron reduction of the nitro group (-NO2). This process is catalyzed by various nitroreductases, which are flavoenzymes found in both mammalian tissues and gut microbiota. nih.govnih.gov The reduction proceeds through several intermediates:
Nitroanion radical: A one-electron reduction of the nitro group forms a highly reactive nitroanion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions and leads to oxidative stress.
Nitroso intermediate: A two-electron reduction leads to the formation of a nitroso (-NO) derivative.
N-hydroxylamino intermediate: A further two-electron reduction yields an N-hydroxylamino (-NHOH) derivative. This intermediate is often unstable and can be further metabolized or can covalently bind to cellular macromolecules like proteins and DNA, which is a key mechanism of the toxicity of some nitroaromatic compounds.
Amino derivative: The final six-electron reduction product is the corresponding amino (-NH2) compound, which is generally less reactive and more readily excreted.
The generation of these reactive intermediates, particularly the nitroso and N-hydroxylamino species, is a critical step in the potential biological effects of nitroaromatic compounds. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electron distribution, orbital energies, and other parameters that govern a molecule's behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. core.ac.uknih.gov It has been applied to study various isothiocyanates, providing insights into their antioxidant activity and reactivity. core.ac.uk DFT calculations can determine thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization energy (IE), and electron affinity (EA), which are crucial for understanding reaction mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). core.ac.uk For instance, studies on isothiocyanate derivatives have used DFT to predict their potential as antioxidant agents. core.ac.uk The B3LYP functional combined with various basis sets, such as 6-311++G(3df,3p)//B3LYP/6-311G(d,p), is a common level of theory for these calculations. core.ac.uk Global reactivity descriptors, including chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can also be calculated to assess the reactivity and stability of the molecule and its potential radicals. core.ac.uknih.gov
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions and charge distribution within a molecule, providing a chemical intuition-based understanding of the wavefunction. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method allows for the analysis of donor-acceptor interactions, which are quantified using second-order perturbation theory to estimate their energetic significance. wisc.edu These interactions, often referred to as delocalization corrections, indicate departures from an idealized localized Lewis structure. wisc.edu NBO analysis can also provide information on the hybridization of atomic orbitals contributing to bonds. q-chem.com
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red, for example, typically indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. This analysis is valuable for predicting how a molecule will interact with other molecules and biological targets.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. nih.govrjptonline.org These methods are instrumental in drug discovery and design. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the strength of the interaction, often expressed as a docking score. rjptonline.org For example, docking studies have been used to investigate the interactions of various compounds, including those with isothiocyanate and nitro groups, with targets like cyclooxygenase (COX) enzymes and endothelial nitric oxide synthase (eNOS). mdpi.com The interactions can involve hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govmdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the docked pose and a more detailed understanding of the binding energetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds.
For isothiocyanates, QSAR models could be developed to predict their potential anticancer or antioxidant activities based on a range of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO and LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). The development of robust QSAR models requires a dataset of compounds with known activities and a careful selection and validation of the descriptors and the statistical method used to build the model.
Predictive Studies of Compound Metabolism and Biotransformation
Predicting the metabolic fate of a compound is a critical aspect of drug development. Computational methods can be employed to predict the potential sites of metabolism and the resulting metabolites. Isothiocyanates are known to undergo metabolism, and studies have investigated the biotransformation of related compounds. nih.gov For instance, the metabolism of phenethyl isothiocyanate has been shown to inhibit the metabolic activation of carcinogens. nih.gov
Computational tools can predict the sites on a molecule most susceptible to enzymatic attack by cytochrome P450 enzymes, which are major players in drug metabolism. These predictions are often based on quantum chemical calculations of properties like bond dissociation energies and the accessibility of different atoms. By understanding the potential metabolic pathways of 4-nitro-1-naphthyl isothiocyanate, researchers can anticipate its pharmacokinetic profile and potential for drug-drug interactions.
Advanced Research Applications of 4 Nitro 1 Naphthyl Isothiocyanate
Utility as Derivatization Reagents in Analytical Chemistry
The isothiocyanate group is a well-established reactive handle for the derivatization of primary and secondary amines, a critical step in the analysis of many biological molecules that lack a suitable chromophore for UV detection or a readily ionizable group for mass spectrometry.
Applications in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Amine and Amino Acid Analysis
While direct research on 4-nitro-1-naphthyl isothiocyanate as a derivatization reagent is limited, the use of its parent compound, 1-naphthyl isothiocyanate, and other aromatic isothiocyanates like phenyl isothiocyanate (PITC), is well-documented for the pre-column derivatization of amino acids and other primary and secondary amines for HPLC analysis. thermofisher.comnih.gov The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea (B124793) derivative. This process imparts several advantages for analysis:
Enhanced UV-Vis Detection: The naphthalene (B1677914) ring system provides a strong chromophore, significantly enhancing the detectability of the derivatized analytes by UV-Vis detectors. researchgate.net
Improved Chromatographic Retention: The non-polar nature of the naphthalene group increases the hydrophobicity of the derivatives, leading to better retention and separation on reversed-phase HPLC columns. nih.gov
Suitability for Mass Spectrometry: The derivatized products are amenable to analysis by mass spectrometry, often showing characteristic fragmentation patterns that can aid in identification. researchgate.net
The presence of a nitro group on the naphthalene ring of this compound would be expected to modulate these properties. The nitro group is a strong electron-withdrawing group, which could potentially alter the reactivity of the isothiocyanate moiety and the chromatographic behavior and spectral properties of the resulting derivatives. Furthermore, the nitro group itself can be a useful functional group in certain analytical contexts, for instance, in electrochemical detection.
A study on various isothiocyanates as derivatization reagents for amines in LC/ESI-MS/MS showed that the generated thiourea derivatives were effectively separated and detected. researchgate.net The C-N bond of the thiourea structure was found to cleave efficiently under collision-induced dissociation, yielding an intense product ion that is useful for quantification. researchgate.net Although this compound was not among the tested reagents, this study provides a framework for how it might perform.
| Reagent Type | Analyte | Analytical Technique | Key Advantages of Derivatization |
| Isothiocyanates | Amines, Amino Acids | HPLC-UV, HPLC-MS | Increased hydrophobicity, introduction of a chromophore, stable derivative formation |
| 1-Naphthyl isothiocyanate | Amino Acids | HPLC with fluorescence and UV detection | Formation of stable and highly fluorescent derivatives, absence of a reagent peak in chromatograms. researchgate.net |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | HPLC | Formation of phenylthiourea (B91264) derivatives detectable by UV-Vis. rsc.org |
Exploration in Prodrug Design and Gene-Directed Enzyme Prodrug Therapy (GDEPT)
The field of oncology is continually exploring strategies to enhance the specificity of chemotherapeutic agents. One such approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT), a two-step strategy. First, a gene encoding a non-human enzyme is delivered specifically to tumor cells. Then, a non-toxic prodrug is administered systemically, which is converted into a potent cytotoxic agent only in the tumor cells expressing the foreign enzyme. nih.gov
The nitroaromatic functionality of this compound makes it a theoretical candidate for GDEPT systems that utilize nitroreductase enzymes. nih.gov These bacterial enzymes can reduce the nitro group of a prodrug to a hydroxylamine (B1172632) or amine, triggering a cascade that releases a cytotoxic effector. nih.govnih.gov This approach is attractive because nitroreductases are generally absent in mammalian cells, ensuring that the prodrug is activated only at the tumor site. nih.gov
While there is no specific research detailing the use of this compound in GDEPT, the principles are well-established with other nitroaromatic compounds, such as CB1954. nih.gov The isothiocyanate group in this compound is a potent electrophile that can react with various nucleophiles in the cell, including proteins and DNA, leading to cytotoxicity. Therefore, the reduction of the nitro group could potentially "unmask" or enhance the cytotoxic effect of the isothiocyanate.
Role in Chemopreventive Research Models
Isothiocyanates (ITCs), particularly those derived from cruciferous vegetables, are among the most extensively studied classes of chemopreventive agents. rsc.orgnih.gov Their mechanisms of action are multifaceted and involve the modulation of various cellular pathways that are critical in the development of cancer. rsc.orgnih.gov
Mechanistic Insights into Cancer Prevention Pathways
Although specific studies on the chemopreventive properties of this compound are lacking, the general mechanisms of other ITCs provide a strong basis for its potential role in cancer prevention. These mechanisms include:
Modulation of Carcinogen Metabolism: ITCs can inhibit Phase I enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens. rsc.orghelsinki.fi Concurrently, they can induce Phase II detoxification enzymes, such as glutathione (B108866) S-transferases, which facilitate the elimination of carcinogens. rsc.orghelsinki.fi
Induction of Apoptosis: ITCs have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins. nih.gov
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints. nih.gov
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. ITCs can suppress inflammatory pathways, such as the NF-κB signaling pathway. nih.gov
Regulation of Androgen Receptors: Some ITCs, like phenethyl isothiocyanate (PEITC), have been found to downregulate the androgen receptor, which is crucial in the development of prostate cancer. nih.gov
The presence of the nitro group in this compound could influence its biological activity, potentially enhancing its efficacy or altering its mechanism of action compared to other ITCs.
| Isothiocyanate | Key Mechanistic Pathway in Chemoprevention |
| General ITCs | Inhibition of Phase I enzymes, Induction of Phase II enzymes, Induction of apoptosis, Cell cycle arrest. rsc.orghelsinki.fi |
| Phenethyl isothiocyanate (PEITC) | Downregulation of androgen receptor, induction of apoptosis. nih.gov |
| Sulforaphane (B1684495) (SFN) | Activation of Nrf2 pathway, induction of apoptosis, inhibition of histone deacetylases. helsinki.fi |
Development of Novel Chemical Probes and Radiotracer Precursors
The unique chemical structure of this compound suggests its potential as a scaffold for the development of novel chemical probes and as a precursor for radiotracers for use in molecular imaging.
The naphthalene core is a well-known fluorophore, and its photophysical properties can be modulated by substituents. The nitro group often acts as a fluorescence quencher. This "off-on" mechanism is a common strategy in the design of fluorescent probes. For instance, a probe containing a nitroaromatic group might be non-fluorescent, but upon reduction of the nitro group to an amine by a specific enzyme (like a nitroreductase in hypoxic tumor cells), fluorescence is "turned on". While no such probe based on this compound has been reported, a similar principle has been demonstrated with a nitronaphthalimide-based probe for imaging tumor hypoxia. nih.gov
The isothiocyanate group provides a convenient handle for covalently attaching the molecule to specific biological targets, such as proteins or other biomolecules with available amine groups. This could allow for the development of targeted fluorescent probes.
For radiotracer development, the isothiocyanate group could be used to conjugate the molecule to a targeting vector, while a radioactive isotope could be incorporated into the naphthalene ring. Alternatively, the nitro group could be a site for radiolabeling, for example, through reduction and subsequent reaction with a radiolabeled entity. The development of PET radiotracers often involves complex synthesis and purification protocols, and the suitability of this compound as a precursor would require dedicated research. nih.govresearchgate.net
Concluding Perspectives and Future Research Directions
Emerging Research Areas for Naphthyl Isothiocyanates in Chemical Biology
The isothiocyanate functional group (–N=C=S) is a potent electrophile, readily reacting with nucleophiles such as the thiol groups of cysteine residues and the ε-amino groups of lysine (B10760008) residues in proteins. nih.gov This reactivity is the basis for the biological activity of many isothiocyanates and makes them valuable tools in chemical biology.
Emerging research is focused on harnessing this reactivity for specific applications. For instance, α-naphthyl isothiocyanate (1-NITC) has been shown to inhibit P-glycoprotein and multidrug resistance-associated protein 1 (MRP1), which are involved in the efflux of chemotherapy drugs from cancer cells. nih.govresearchgate.net This suggests a potential role for naphthyl isothiocyanates as chemosensitizing agents to overcome drug resistance in cancer treatment. nih.govresearchgate.netfrontiersin.org A key future direction would be to investigate whether 4-Nitro-1-naphthyl isothiocyanate shares these properties, and how the addition of the nitro group modulates this activity.
Furthermore, the development of isothiocyanate-based chemical probes is a growing field. researchgate.net These probes can be used to label and identify protein targets within living cells, helping to elucidate the complex molecular mechanisms underlying their biological effects. nih.govcedarville.edu
Challenges and Opportunities in Synthetic Innovation
The synthesis of aryl isothiocyanates can be challenging, particularly for substrates containing strong electron-withdrawing groups, such as the nitro group in this compound. Traditional methods often involve the reaction of the corresponding primary amine (4-nitro-1-naphthylamine) with thiophosgene (B130339) or its less toxic surrogates. nih.gov However, the synthesis of electron-deficient aryl isothiocyanates using these methods can be inefficient. For example, the synthesis of 4-nitrophenyl isothiocyanate from 4-nitroaniline (B120555) resulted in a low yield of only 13%. nih.gov
These challenges create opportunities for synthetic innovation. Recent advancements have focused on developing more efficient and versatile one-pot syntheses from primary amines under aqueous conditions or using novel reagents that can overcome the difficulties posed by electron-deficient substrates. nih.govchemrxiv.orgrsc.org Exploring these modern synthetic routes for the efficient production of this compound is a critical step toward enabling its further biological study.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Starting Materials | Availability and stability of the corresponding amine (4-nitro-1-naphthylamine). orgsyn.org | Development of synthetic routes from more accessible precursors. rsc.org |
| Reagents | Toxicity and handling of traditional reagents like thiophosgene. nih.gov | Use of safer and more efficient thiocarbonyl transfer reagents or desulfurization agents. nih.govchemrxiv.org |
| Reaction Conditions | Low yields and side reactions with electron-deficient aromatic rings. nih.gov | Optimization of one-pot procedures and microwave-assisted synthesis to improve efficiency and yield. nih.govchemrxiv.org |
| Purification | Potential for thermal instability and difficult purification of the final product. | Development of novel purification techniques that avoid harsh conditions. |
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation
To fully understand the biological effects of this compound, a systems-level approach is necessary. Advanced "omics" technologies, particularly proteomics and metabolomics, are indispensable for this purpose.
Proteomics: This technology can be used to identify the direct protein targets of isothiocyanates on a global scale. nih.govcedarville.edu In a typical experiment, cells are treated with an isothiocyanate, and the proteins that have been covalently modified are identified using mass spectrometry. nih.govcedarville.edu This approach has successfully identified over 30 protein targets for other isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) (SFN), revealing their involvement in a wide range of cellular functions. nih.govcedarville.edu Applying this technology to this compound would provide a comprehensive map of its cellular interactome.
| Protein Target Category (Identified for other ITCs) | Example Proteins | Potential Functional Consequence |
|---|---|---|
| Cytoskeletal Proteins | Tubulin, Actin | Disruption of cell division and motility |
| Chaperone Proteins | Heat Shock Proteins (HSPs) | Induction of cellular stress responses |
| Metabolic Enzymes | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Alteration of cellular metabolism |
| Signaling Proteins | Kinases, Phosphatases | Modulation of key signaling pathways nih.govresearchgate.net |
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological system. Studying how cells metabolize this compound can provide crucial insights into its bioavailability, mechanism of action, and detoxification pathways. cambridge.orgnih.gov
Potential for Rational Design of Novel Bioactive Compounds
A thorough understanding of the structure-activity relationships of naphthyl isothiocyanates, gained through the methods described above, opens the door for the rational design of new and improved bioactive compounds. nih.govnih.gov By identifying the key protein targets and understanding how the electronic properties of the naphthalene (B1677914) ring affect reactivity and selectivity, medicinal chemists can design second-generation molecules.
For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly influence the electrophilicity of the isothiocyanate carbon. This could lead to a different reactivity profile and set of protein targets compared to unsubstituted naphthyl isothiocyanates. Future research could focus on synthesizing a library of substituted naphthyl isothiocyanates to systematically probe how different functional groups on the aromatic ring alter biological activity. This approach could lead to the development of highly potent and selective agents for specific therapeutic applications, such as novel anticancer drugs or chemosensitizers. frontiersin.orgmdpi.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-nitro-1-naphthyl isothiocyanate, and how can reaction conditions be optimized?
Answer:
The synthesis of aromatic isothiocyanates typically involves nucleophilic substitution or thiophosgene-based routes. For this compound, a common approach is the reaction of 1-naphthylamine derivatives with thiophosgene (Cl₂C=S) under controlled pH and temperature (0–5°C) to avoid side reactions like oxidation of the nitro group. Solvent selection (e.g., dichloromethane or dimethylbenzene) and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis . Post-synthesis, purification via column chromatography using silica gel and hexane/ethyl acetate gradients ensures high purity. Optimization studies should focus on reaction time, stoichiometry, and solvent polarity to maximize yield (>70%) and minimize byproducts like thioureas.
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the isothiocyanate group (−N=C=S) via characteristic shifts (e.g., ¹³C ~125–135 ppm for C=S) and nitro group positioning .
- IR Spectroscopy : Peaks at ~2050–2150 cm⁻¹ (C≡S stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .
- HPLC-MS : Reverse-phase chromatography with C18 columns and ESI-MS in negative ion mode to confirm molecular weight (MW 246.26 g/mol) and detect impurities.
Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS) for this compound derivatives?
Answer:
Discrepancies often arise from solvent interactions, isotopic impurities, or degradation products. For example:
- NMR vs. MS Conflicts : If NMR suggests a pure compound but LC-MS detects multiple peaks, perform stability studies (e.g., exposure to light/moisture) to identify degradation pathways. Use deuterated solvents to rule out solvent interference .
- Quantitative Disagreements : Cross-validate using orthogonal methods like X-ray crystallography for structural confirmation or elemental analysis (C, H, N, S) to verify stoichiometry .
Advanced: What strategies improve the sensitivity of this compound detection in biological matrices (e.g., protein adducts)?
Answer:
Derivatization with fluorogenic tags (e.g., fluorescein isothiocyanate, FITC) enhances LC-MS/MS sensitivity by 3–4 orders of magnitude. Key steps include:
- Derivatization : React this compound with amine-terminated proteins under pH 8–9 (borate buffer) to form stable thiourea bonds .
- Optimization : Use collision-induced dissociation (CID) in tandem MS to fragment adducts and confirm binding sites. Adjust ionization parameters (e.g., source temperature, gas flow) to reduce matrix effects .
Basic: How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Answer:
Design a stability study with:
- Variables : Temperature (4°C, 25°C, −20°C), humidity (40–80%), and light exposure.
- Analysis Intervals : Test at 0, 7, 14, 30 days using HPLC to monitor degradation (e.g., hydrolysis to thiourea).
- Data Interpretation : Calculate degradation kinetics (zero/first-order models) and identify degradation products via HRMS .
Advanced: What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electrophilicity at the isothiocyanate carbon. Key parameters:
- Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack.
- Transition State Analysis : Simulate reaction pathways with amines/thiols to predict activation energies and regioselectivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile isothiocyanate vapors.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
Advanced: How can researchers validate the purity of this compound batches for proteomics applications?
Answer:
- Multi-Method Validation : Combine HPLC (≥95% purity), NMR (integration of aromatic protons), and combustion analysis (C, H, N, S within ±0.4% of theoretical) .
- Biological Testing : Perform dose-response assays in cell cultures to confirm absence of cytotoxic impurities (e.g., residual solvents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
